molecular formula C19H21ClN4O3S2 B12202771 2-({1-[(4-chlorophenyl)sulfonyl]piperidin-3-yl}carbonyl)-N-phenylhydrazinecarbothioamide

2-({1-[(4-chlorophenyl)sulfonyl]piperidin-3-yl}carbonyl)-N-phenylhydrazinecarbothioamide

Cat. No.: B12202771
M. Wt: 453.0 g/mol
InChI Key: HLHHYBFCJSMWIB-UHFFFAOYSA-N
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Description

2-({1-[(4-chlorophenyl)sulfonyl]piperidin-3-yl}carbonyl)-N-phenylhydrazinecarbothioamide is a complex organic compound that features a piperidine ring, a sulfonyl group, and a hydrazinecarbothioamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-({1-[(4-chlorophenyl)sulfonyl]piperidin-3-yl}carbonyl)-N-phenylhydrazinecarbothioamide typically involves multiple steps, starting from commercially available precursors. The general synthetic route includes:

    Formation of the Piperidine Ring: The piperidine ring can be synthesized through a cyclization reaction involving appropriate amine and aldehyde precursors.

    Introduction of the Sulfonyl Group: The sulfonyl group is introduced via sulfonylation reactions using sulfonyl chlorides in the presence of a base.

    Formation of the Hydrazinecarbothioamide Moiety: This step involves the reaction of hydrazine derivatives with isothiocyanates under controlled conditions.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic steps to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

2-({1-[(4-chlorophenyl)sulfonyl]piperidin-3-yl}carbonyl)-N-phenylhydrazinecarbothioamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the sulfonyl group.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

    Reduction: Sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.

    Substitution: Nucleophiles such as amines, thiols, and halides.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may lead to the formation of amines or alcohols.

Scientific Research Applications

2-({1-[(4-chlorophenyl)sulfonyl]piperidin-3-yl}carbonyl)-N-phenylhydrazinecarbothioamide has several scientific research applications:

    Medicinal Chemistry: The compound can be used as a scaffold for the development of new pharmaceuticals, particularly those targeting neurological disorders.

    Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.

    Material Science: The compound’s unique structure makes it a candidate for the development of novel materials with specific properties.

Mechanism of Action

The mechanism of action of 2-({1-[(4-chlorophenyl)sulfonyl]piperidin-3-yl}carbonyl)-N-phenylhydrazinecarbothioamide involves its interaction with specific molecular targets. The sulfonyl group can form strong interactions with proteins, potentially inhibiting their function. The piperidine ring may interact with neurotransmitter receptors, influencing neurological pathways.

Comparison with Similar Compounds

Similar Compounds

  • 4-chlorophenyl 1-({1-[(4-chlorophenyl)sulfonyl]-2-pyrrolidinyl}carbonyl)-3,5-dimethyl-1H-pyrazol-4-yl sulfide
  • 5-(4-chlorophenyl)-1,3,4-thiadiazole-2-thiol

Uniqueness

2-({1-[(4-chlorophenyl)sulfonyl]piperidin-3-yl}carbonyl)-N-phenylhydrazinecarbothioamide is unique due to its combination of a piperidine ring, sulfonyl group, and hydrazinecarbothioamide moiety. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications.

Properties

Molecular Formula

C19H21ClN4O3S2

Molecular Weight

453.0 g/mol

IUPAC Name

1-[[1-(4-chlorophenyl)sulfonylpiperidine-3-carbonyl]amino]-3-phenylthiourea

InChI

InChI=1S/C19H21ClN4O3S2/c20-15-8-10-17(11-9-15)29(26,27)24-12-4-5-14(13-24)18(25)22-23-19(28)21-16-6-2-1-3-7-16/h1-3,6-11,14H,4-5,12-13H2,(H,22,25)(H2,21,23,28)

InChI Key

HLHHYBFCJSMWIB-UHFFFAOYSA-N

Canonical SMILES

C1CC(CN(C1)S(=O)(=O)C2=CC=C(C=C2)Cl)C(=O)NNC(=S)NC3=CC=CC=C3

Origin of Product

United States

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